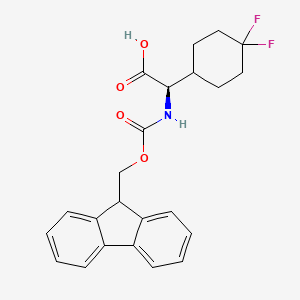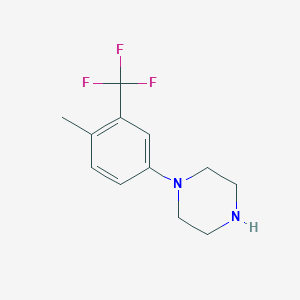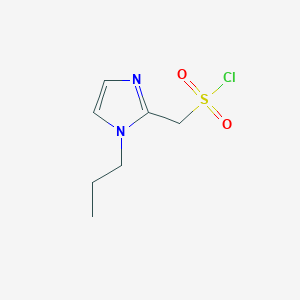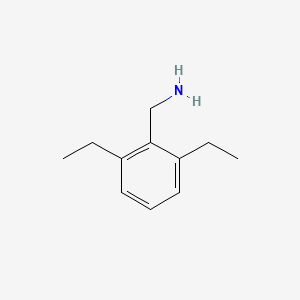
(2,6-Diethylphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Diethylphenyl)methanamine is an organic compound characterized by a phenyl ring substituted with two ethyl groups at the 2 and 6 positions and an amine group attached to the methylene carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diethylphenyl)methanamine typically involves the alkylation of 2,6-diethylphenol followed by amination. One common method is:
Alkylation: 2,6-Diethylphenol is reacted with formaldehyde in the presence of a base to form (2,6-Diethylphenyl)methanol.
Amination: The (2,6-Diethylphenyl)methanol is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: (2,6-Diethylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2,6-Diethylphenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2,6-Diethylphenyl)methanamine depends on its specific application. In pharmacology, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethyl groups and amine functionality can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(2,6-Dimethylphenyl)methanamine: Similar structure but with methyl groups instead of ethyl groups.
(2,6-Diethylphenyl)ethanamine: Similar structure but with an ethylamine group instead of methanamine.
Uniqueness: (2,6-Diethylphenyl)methanamine is unique due to the steric and electronic effects imparted by the ethyl groups, which can influence its reactivity and interaction with other molecules
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Eigenschaften
Molekularformel |
C11H17N |
|---|---|
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
(2,6-diethylphenyl)methanamine |
InChI |
InChI=1S/C11H17N/c1-3-9-6-5-7-10(4-2)11(9)8-12/h5-7H,3-4,8,12H2,1-2H3 |
InChI-Schlüssel |
HIXZJPWRAALXBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13537015.png)
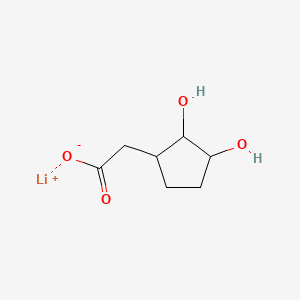

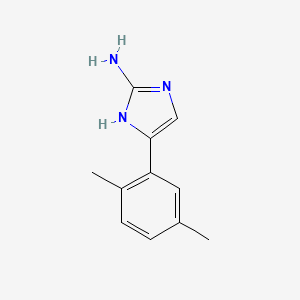

![rel-(4AR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13537052.png)
![(1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13537065.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B13537071.png)
![Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B13537077.png)
